2,6-bis[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid 2,6-bis[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Brand Name: Vulcanchem
CAS No.: 305377-59-7
VCID: VC7709770
InChI: InChI=1S/C28H26N2O8S4/c1-37-20-11-15(6-8-18(20)31)13-22-24(33)29(27(39)41-22)10-4-3-5-17(26(35)36)30-25(34)23(42-28(30)40)14-16-7-9-19(32)21(12-16)38-2/h6-9,11-14,17,31-32H,3-5,10H2,1-2H3,(H,35,36)/b22-13+,23-14+
SMILES: COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCCC(C(=O)O)N3C(=O)C(=CC4=CC(=C(C=C4)O)OC)SC3=S)O
Molecular Formula: C28H26N2O8S4
Molecular Weight: 646.76

2,6-bis[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

CAS No.: 305377-59-7

Cat. No.: VC7709770

Molecular Formula: C28H26N2O8S4

Molecular Weight: 646.76

* For research use only. Not for human or veterinary use.

2,6-bis[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid - 305377-59-7

Specification

CAS No. 305377-59-7
Molecular Formula C28H26N2O8S4
Molecular Weight 646.76
IUPAC Name 2,6-bis[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Standard InChI InChI=1S/C28H26N2O8S4/c1-37-20-11-15(6-8-18(20)31)13-22-24(33)29(27(39)41-22)10-4-3-5-17(26(35)36)30-25(34)23(42-28(30)40)14-16-7-9-19(32)21(12-16)38-2/h6-9,11-14,17,31-32H,3-5,10H2,1-2H3,(H,35,36)/b22-13+,23-14+
Standard InChI Key JMSSAZALVKCYRE-MSKUYSOUSA-N
SMILES COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCCC(C(=O)O)N3C(=O)C(=CC4=CC(=C(C=C4)O)OC)SC3=S)O

Introduction

The compound "2,6-bis[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid" is a complex organic molecule that integrates multiple functional groups, including thiazolidine rings, phenyl rings, and a carboxylic acid group. This compound is of interest due to its potential biological activities and unique chemical structure, which allows for various modifications to enhance its therapeutic efficacy.

Synthesis and Preparation

The synthesis of such complex molecules typically involves multi-step reactions. These may include:

  • Condensation Reactions: To form the thiazolidine rings and attach the phenyl groups.

  • Esterification or Amidation: To incorporate the carboxylic acid functionality.

Biological Activities and Potential Applications

While the search results do not provide specific biological activity data for this compound, similar thiazolidine derivatives have been investigated for their potential in medicinal chemistry. These compounds often exhibit activities such as:

  • Antioxidant Properties

  • Anti-inflammatory Effects

  • Antimicrobial Activities

The unique structure of "2,6-bis[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid" suggests it could be explored for similar applications.

Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightBiological Activity
(2E,6E)-2,6-bis(4-hydroxy-3-methoxybenzylidene)cyclohexanoneC22H22O5Not specifiedPotential antioxidant and anti-inflammatory activities
N-(4-hydroxyphenyl)-3-[(5E)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamideC20H18N2O4S2414.5 g/molInvestigated for various biological activities
5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dioneC11H9NO4S251.26 g/molPotential therapeutic applications

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